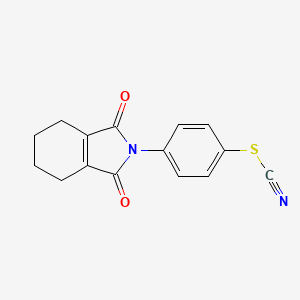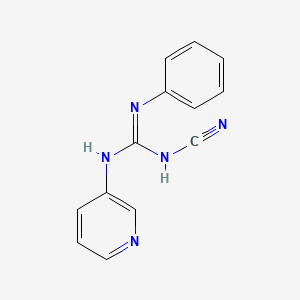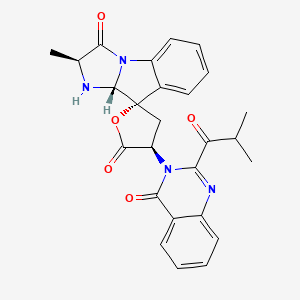
1,2-Dimethoxyacenaphthylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethoxyacenaphthylene is an organic compound that belongs to the class of acenaphthylene derivatives It is characterized by the presence of two methoxy groups attached to the acenaphthylene core
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethoxyacenaphthylene can be synthesized through several methods. One common approach involves the methoxylation of acenaphthylene. This process typically requires the use of methanol and a strong acid catalyst, such as sulfuric acid, to facilitate the substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethoxyacenaphthylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The methoxy groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted acenaphthylene derivatives.
Scientific Research Applications
1,2-Dimethoxyacenaphthylene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1,2-dimethoxyacenaphthylene involves its interaction with various molecular targets and pathways. The methoxy groups play a crucial role in modulating the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives being studied.
Comparison with Similar Compounds
1,2-Dimethoxyacenaphthylene can be compared with other acenaphthylene derivatives, such as acenaphthene and acenaphthoquinone. While all these compounds share a common acenaphthylene core, the presence of methoxy groups in this compound imparts unique chemical properties, such as increased solubility and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Similar Compounds
Acenaphthene: A simpler derivative without methoxy groups.
Acenaphthoquinone: An oxidized derivative with quinone functionality.
Spiroacenaphthylenes: Compounds with spiro-fused cyclic frameworks.
Properties
CAS No. |
60036-60-4 |
|---|---|
Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
1,2-dimethoxyacenaphthylene |
InChI |
InChI=1S/C14H12O2/c1-15-13-10-7-3-5-9-6-4-8-11(12(9)10)14(13)16-2/h3-8H,1-2H3 |
InChI Key |
ASBQKOJQACBVNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC3=C2C1=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-](/img/structure/B14603592.png)
![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]morpholine](/img/structure/B14603600.png)



![[(E)-(dodecylhydrazinylidene)methyl]urea;nitric acid](/img/structure/B14603619.png)


![4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14603643.png)
![1-[2-(4-Fluorophenyl)-2-methoxy-1-oxa-6-azaspiro[2.5]octan-6-yl]ethan-1-one](/img/structure/B14603648.png)




